molecular formula C6H3BrF2N2O2 B13899249 4-Bromo-3,6-difluoro-2-nitrobenzenamine

4-Bromo-3,6-difluoro-2-nitrobenzenamine

Cat. No.: B13899249
M. Wt: 253.00 g/mol
InChI Key: AUGCDWHRNBMAIQ-UHFFFAOYSA-N
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Description

4-Bromo-3,6-difluoro-2-nitrobenzenamine is an organic compound with the molecular formula C6H3BrF2N2O2 It is a derivative of benzenamine, where the benzene ring is substituted with bromine, fluorine, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,6-difluoro-2-nitrobenzenamine typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 4-Bromo-3,6-difluoroaniline, followed by purification steps to isolate the desired product. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid at controlled temperatures to ensure selective nitration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,6-difluoro-2-nitrobenzenamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of 4-Bromo-3,6-difluoro-2-aminobenzenamine.

    Substitution: Formation of various substituted benzenamines depending on the nucleophile used.

Scientific Research Applications

4-Bromo-3,6-difluoro-2-nitrobenzenamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique substituents.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3,6-difluoro-2-nitrobenzenamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, influencing cellular oxidative stress pathways. The bromine and fluorine substituents can enhance the compound’s binding affinity to specific molecular targets, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,6-difluorobenzaldehyde
  • 4-Bromo-2,6-difluorobenzoic acid
  • 4-Bromo-1-fluoro-2-nitrobenzene

Uniqueness

4-Bromo-3,6-difluoro-2-nitrobenzenamine is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of bromine, fluorine, and nitro groups, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C6H3BrF2N2O2

Molecular Weight

253.00 g/mol

IUPAC Name

4-bromo-3,6-difluoro-2-nitroaniline

InChI

InChI=1S/C6H3BrF2N2O2/c7-2-1-3(8)5(10)6(4(2)9)11(12)13/h1H,10H2

InChI Key

AUGCDWHRNBMAIQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)[N+](=O)[O-])N)F

Origin of Product

United States

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